N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine -

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine

Catalog Number: EVT-6191682
CAS Number:
Molecular Formula: C26H39N3O
Molecular Weight: 409.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound is a novel hydrate and polymorph that acts as a potent antagonist of the histamine H3 receptor. It is being investigated for its potential in treating various conditions, including autoimmune diseases. []

Relevance: This compound shares a similar core structure with N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine, particularly the presence of a substituted piperidine ring. The differences lie in the substituents attached to this core structure. While the target compound features a butanamine chain and a furan ring, this related compound incorporates a benzamide moiety and a pteridinyl group. []

Relevance: Although Sumatriptan differs structurally from N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine, it serves as a reference point in the search for selective serotonin agonists with improved safety profiles. The target compound, with its distinct structural features, represents an alternative approach to targeting serotonin receptors for potential therapeutic applications. []

5-(4′-Fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole (2)

Compound Description: This compound was the first selective serotonin one F receptor agonist (SSOFRA) demonstrated to be clinically beneficial in treating migraines. []

Relevance: This compound shares the piperidinyl moiety with N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine. Its identification as an SSOFRA, along with Sumatriptan, highlights the therapeutic potential of targeting serotonin receptors, particularly for conditions like migraines. The target compound, with its unique structure, could offer a novel approach to achieving selectivity for specific serotonin receptor subtypes. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

Compound Description: This compound exhibits high selectivity for the 5-HT1F receptor over other 5-HT1 receptor subtypes, making it a promising candidate for further development as a migraine treatment. []

Relevance: This compound shares a structural resemblance to N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine, specifically the presence of a substituted piperidine ring. This shared feature, despite differences in other parts of the molecule, suggests a potential for similar biological activities, particularly related to serotonin receptor modulation. []

2,6-Diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437)

Compound Description: NPC 15437 represents a novel class of synthetic protein kinase C (PKC) inhibitors. []

Relevance: Though structurally different from N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine, NPC 15437 highlights the therapeutic importance of targeting protein kinases. This comparison underscores the diverse pharmacological targets and mechanisms of action pursued in drug discovery. []

Immepip Analogues

Compound Description: Immepip is a known H3/H4 agonist. This research focused on modifying its structure by introducing various alkyl or aryl alkyl groups on the piperidine nitrogen of immepip and its analogues (1-3a). []

Relevance: The research on immepip analogues directly relates to the structure of N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine, which also features a substituted piperidine ring. The modifications made to immepip, particularly the introduction of a methyl group on the piperidine nitrogen, led to the discovery of methimepip, a potent and selective H3 receptor agonist. This finding highlights the significance of subtle structural modifications in optimizing the pharmacological properties of compounds targeting the histamine H3 receptor. []

Methimepip

Compound Description: Methimepip, an N-methyl-substituted immepip analogue, is a highly potent and selective histamine H3 receptor agonist. It demonstrated 2000-fold selectivity for the human H3 receptor over the H4 receptor and over 10,000-fold selectivity over H1 and H2 receptors. []

Relevance: Methimepip's emergence as a potent and selective H3 agonist from a series of N-substituted piperidinyl alkyl imidazoles underscores the structure-activity relationship principles relevant to N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine. The presence of the piperidine ring in both compounds, albeit with different substituents, suggests they might share a common binding site on the H3 receptor. []

Properties

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine

Molecular Formula

C26H39N3O

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C26H39N3O/c1-21(26-10-9-22(2)30-26)11-15-28(20-24-6-5-14-27-18-24)19-23-12-16-29(17-13-23)25-7-3-4-8-25/h5-6,9-10,14,18,21,23,25H,3-4,7-8,11-13,15-17,19-20H2,1-2H3

InChI Key

ZOODRKMORJSIRF-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(C)CCN(CC2CCN(CC2)C3CCCC3)CC4=CN=CC=C4

Canonical SMILES

CC1=CC=C(O1)C(C)CCN(CC2CCN(CC2)C3CCCC3)CC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.